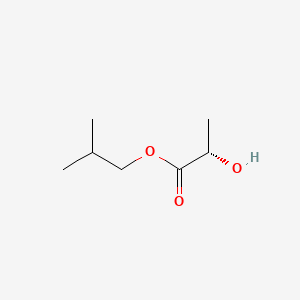
Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)-: is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.1843 g/mol . This compound is also known as isobutyl lactate and is a stereoisomer with the (2S)-configuration. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- can be synthesized through the esterification of lactic acid with isobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process includes the purification of the ester through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Oxidation: Conversion of the ester to its corresponding carboxylic acid using oxidizing agents.
Common Reagents and Conditions:
Esterification: Sulfuric acid as a catalyst, reflux conditions.
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Esterification: Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)-.
Hydrolysis: Lactic acid and isobutanol.
Oxidation: Propanoic acid.
Scientific Research Applications
Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of flavors, fragrances, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of lactic acid and isobutanol. These products can then participate in metabolic pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- can be compared with other similar compounds, such as:
Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2R)-: The (2R)-stereoisomer of the compound, which has different stereochemistry but similar chemical properties.
Propanoic acid, 2-hydroxy-, methyl ester: A simpler ester with a methyl group instead of the isobutyl group, leading to different physical and chemical properties.
Propanoic acid, 2-methylpropyl ester: An ester without the hydroxyl group, resulting in different reactivity and applications.
The uniqueness of propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- lies in its specific stereochemistry and the presence of both hydroxyl and ester functional groups, which contribute to its diverse reactivity and applications.
Properties
CAS No. |
77027-84-0 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2-methylpropyl (2S)-2-hydroxypropanoate |
InChI |
InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3/t6-/m0/s1 |
InChI Key |
WBPAQKQBUKYCJS-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC(C)C)O |
Canonical SMILES |
CC(C)COC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


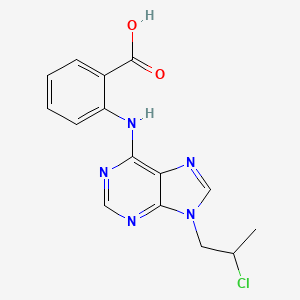


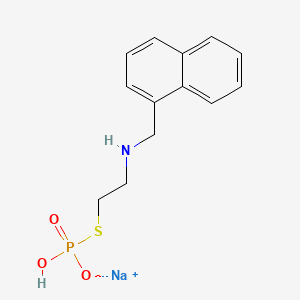
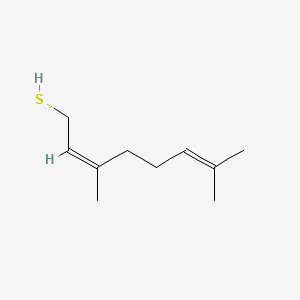
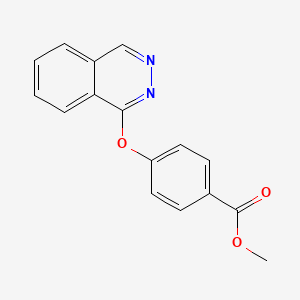
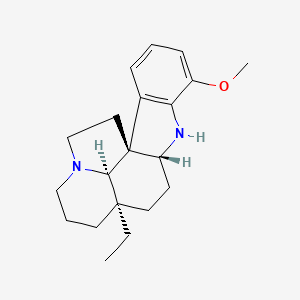
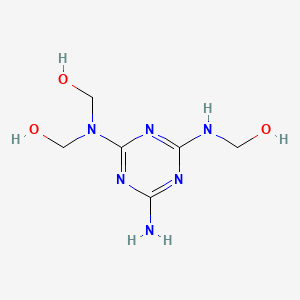
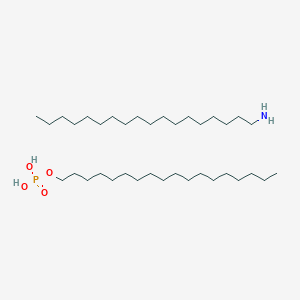
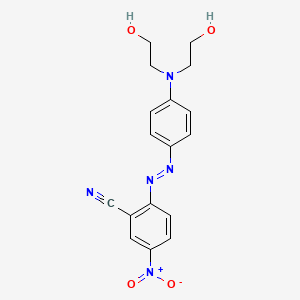
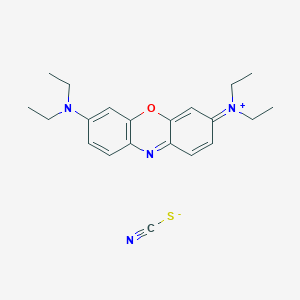


![4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine](/img/structure/B12674458.png)
